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Methods for Lorlatinib Binding Analysis

Method Type
Application in
Lorlatinib Studies

Key Findings &
Measured Parameters

Experimental Details from
Literature

Molecular
Docking (In
Silico)

Predicting binding
affinity and

interactions with
target proteins (e.g.,

mutant ALK kinases)
[1] [2].

Binding Energy: -9.4 to
-10.8 kcal/mol for 53 ALK

mutations; Key
Interactions: Hydrogen

bonds, hydrophobic
interactions, halogen

bonds [1] [2].

Software: PyRx with
AutoDock Vina; Protein

Preparation: Mutations
introduced in ALK kinase

domain (residues 1090-
1400) from AlphaFold model;

Validation: RMSD < 2Å
against known crystal

structures [1].

Spectroscopic
Analysis

Experimental

structural elucidation
and vibrational mode

analysis of the
lorlatinib molecule

itself [3].

Vibrational Modes: IR

spectra (4000-400 cm⁻¹)
assigned; Structural Data:

NMR chemical shifts (¹H
and ¹³C) provided [3].

Instrument: Bruker IFS-55V

IR spectrometer (KBr pellet);
NMR: Bruker Avance-400

MHz spectrometer (solvent:
CDCl₃); Theoretical

Calculation: DFT/B3LYP/6-
311++G(d,p) level [3].
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Method Type
Application in
Lorlatinib Studies

Key Findings &
Measured Parameters

Experimental Details from
Literature

In Vitro Cell-
Based Assays

Functional

assessment of
lorlatinib's ability to

inhibit kinase
phosphorylation and

cell growth [4] [5].

IC₅₀ Values: Determined in

Ba/F3 cell viability assays;
Phosphorylation
Inhibition: Assessed via
western blot [5].

Described in studies of

resistance but not as a
primary binding

determination method [4] [5].

Experimental Workflow for Computational Binding
Analysis

For researchers aiming to perform an in silico binding analysis of lorlatinib, the workflow below outlines the

general process.

Information Limitations and Next Steps

The provided methods are foundational for predicting and understanding binding but are not direct measures

of protein binding in a biological system.

Computational Results from molecular docking are powerful for prediction but require validation with

experimental biochemical methods [1] [2].
Spectroscopic Data (IR, NMR) is crucial for confirming the identity and structure of the drug

compound itself but does not quantify binding to a protein target [3].

To complete your protocol, you would need to consult specialized resources for standardized experimental

procedures like:

Equilibrium Dialysis or Ultrafiltration: The gold-standard methods for direct protein binding

determination.
Surface Plasmon Resonance (SPR): For real-time analysis of binding kinetics (kon, koff, KD).

Isothermal Titration Calorimetry (ITC): For a full thermodynamic profile of the interaction.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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